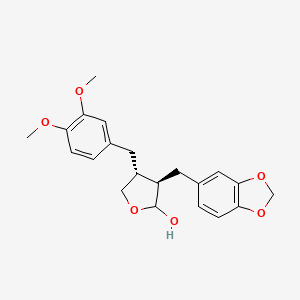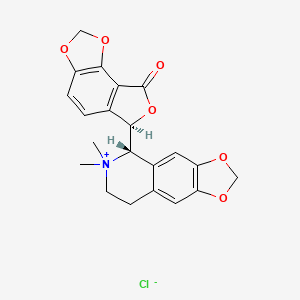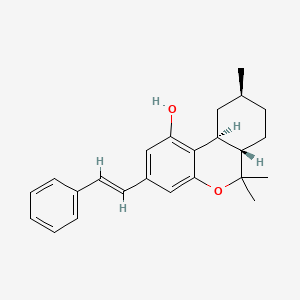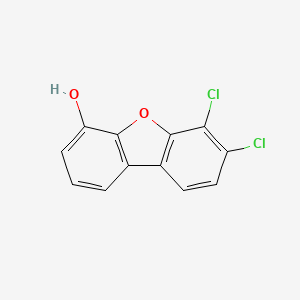
6-Hydroxy-3,4-dichlorodibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
科学的研究の応用
Mechanism of Action in Antagonizing Dioxins
- Antagonistic Properties : 6-Hydroxy-3,4-dichlorodibenzofuran and similar compounds have been investigated for their ability to antagonize dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin. These studies explore their interactions with cellular receptors and their impact on enzyme activities in cells and liver tissues (Piskorska-Pliszczynska et al., 1991).
Metabolism Studies
- Metabolic Pathways in Rats : Research has examined how dibenzofurans like this compound are metabolized in organisms, including the identification of sulfur-containing and hydroxylated metabolites in rats (Kuroki et al., 1989).
Synthesis and Analytical Studies
- Synthesis and Mass Spectral Properties : Studies have focused on the synthesis and mass spectral analysis of various polychlorinated dibenzofuran (PCDF) metabolites, aiding in understanding their chemical behavior and interactions (Kuroki et al., 1987).
Effects on Enzyme Induction
- Impact on Hepatic Enzymes : Research has shown that certain polychlorinated dibenzofurans can induce specific hepatic enzymes in rats, providing insights into their biological effects and potential toxicity (Yoshihara et al., 1981).
Interaction with Human Transthyretin
- Binding with Thyroid Hormone Transport Protein : Studies have shown that hydroxylated metabolites of compounds like this compound can interact with human transthyretin, a plasma thyroid hormone transport protein. This research is crucial for understanding the implications on human health (Lans et al., 1993).
Biodegradation Potential
- Biodegradation by Microorganisms : Some studies have explored the potential of microorganisms like Pseudomonas aeruginosa to biodegrade dioxins, which includes compounds similar to this compound. This research is significant for environmental remediation efforts (Ishiguro et al., 2000).
特性
分子式 |
C12H6Cl2O2 |
|---|---|
分子量 |
253.08 g/mol |
IUPAC名 |
6,7-dichlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-8-5-4-7-6-2-1-3-9(15)11(6)16-12(7)10(8)14/h1-5,15H |
InChIキー |
DJNLKKVISQXLCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC(=C3Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






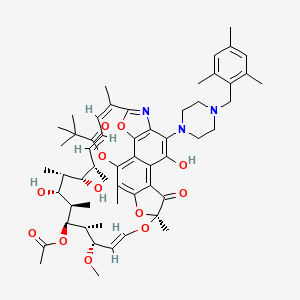

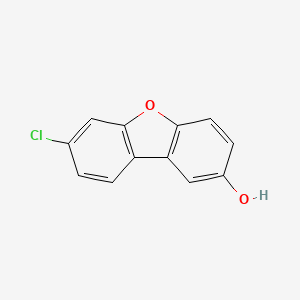
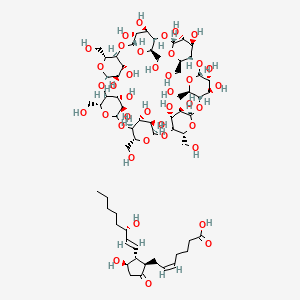
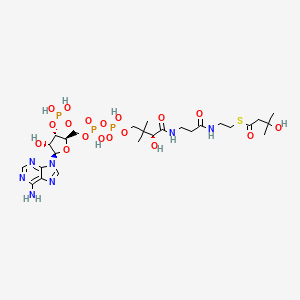
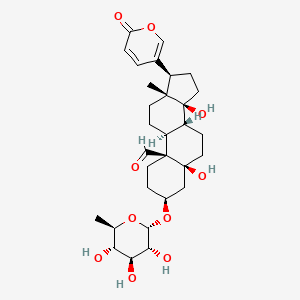
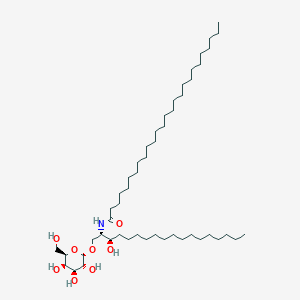
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)
